molecular formula C19H17N3O4S B2952191 N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 876525-59-6

N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2952191
CAS No.: 876525-59-6
M. Wt: 383.42
InChI Key: RMOBNZQXKHQEMT-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a synthetic compound featuring a hybrid structure combining indole and benzothiazole-1,1,3-trioxide moieties linked via an acetamide bridge. This compound is of interest in medicinal chemistry due to its structural resemblance to non-azole inhibitors of sterol 14α-demethylase (CYP51), a target for antiparasitic agents .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-18(20-10-9-13-11-21-16-7-3-1-5-14(13)16)12-22-19(24)15-6-2-4-8-17(15)27(22,25)26/h1-8,11,21H,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBNZQXKHQEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to comprehensively review the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The compound can be synthesized through various chemical reactions involving indole derivatives and benzothiazole moieties. The structure consists of an indole ring connected to a benzothiazole scaffold via an ethyl linker. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds related to indole and benzothiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of indole have shown activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 μg/mL against Gram-positive bacteria such as MRSA .

Anticancer Potential

The anticancer activity of compounds containing indole and benzothiazole has been extensively studied. In vitro assays demonstrated that these compounds could inhibit the proliferation of several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The mechanism often involves the modulation of key signaling pathways such as PI3K and mTOR .

Anti-inflammatory Effects

Some studies have suggested that this compound exhibits anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Study 1: Antimicrobial Efficacy

A study tested the antimicrobial efficacy of various indole derivatives against 12 bacterial strains. The results indicated that compounds with longer carbon chains exhibited enhanced activity. The most effective compound demonstrated an MIC of 0.5 μg/mL against MRSA .

Study 2: Anticancer Activity

In a comparative study assessing the anticancer potential of benzothiazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics .

The biological activities of this compound are primarily attributed to:

  • Inhibition of DNA Synthesis : Indole derivatives can interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Cytokine Modulation : The anti-inflammatory effects are likely due to the downregulation of pro-inflammatory cytokines.

Comparison with Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]acetamide (138)

A simpler analog lacking the benzothiazole-trioxo group, this compound exhibits reduced steric bulk and lower molecular weight (MW: ~218 g/mol vs. ~400 g/mol for the target compound).

N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a)

Replacing benzothiazole-trioxo with a benzodioxole group increases lipophilicity (predicted logP: ~3.5 vs. ~2.8 for the target compound). The benzodioxole’s oxygen atoms may engage in hydrogen bonding, but its reduced electron-withdrawing capacity likely alters metabolic stability compared to the target compound’s sulfonamide group .

Benzothiazole-Trioxo Derivatives

N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (50)

This saccharin-derived compound shares the benzothiazole-trioxo group but replaces the indole-ethyl-acetamide with a benzamide. The benzamide’s planar structure may limit penetration into hydrophobic binding sites compared to the indole-ethyl group’s flexibility .

N-(2-Ethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide

Its IC₅₀ against CYP51 is ~1.5 µM, suggesting the indole moiety in the target compound may improve target affinity .

Q & A

Q. How can machine learning improve SAR studies for this compound class?

  • Methodological Answer :
  • Feature Selection : Use Random Forests to rank descriptors (e.g., topological polar surface area) influencing IC50 .
  • Generative Models : Train VAEs (Variational Autoencoders) to design novel analogs with predicted IC50 < 100 nM .

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